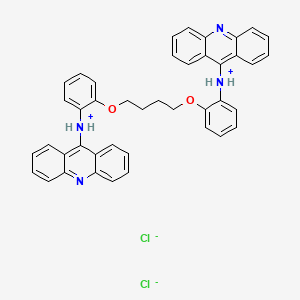![molecular formula C58H38N4 B13782242 4,5-bis[4-(1-methylcarbazol-9-yl)phenyl]-3,6-diphenylbenzene-1,2-dicarbonitrile](/img/structure/B13782242.png)
4,5-bis[4-(1-methylcarbazol-9-yl)phenyl]-3,6-diphenylbenzene-1,2-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-bis[4-(1-methylcarbazol-9-yl)phenyl]-3,6-diphenylbenzene-1,2-dicarbonitrile is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its multiple aromatic rings and nitrile groups, which contribute to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-bis[4-(1-methylcarbazol-9-yl)phenyl]-3,6-diphenylbenzene-1,2-dicarbonitrile typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of carbazole derivatives with benzene derivatives under controlled conditions. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The use of advanced purification techniques, such as sublimation and chromatography, is common to achieve the desired product specifications .
Analyse Des Réactions Chimiques
Types of Reactions
4,5-bis[4-(1-methylcarbazol-9-yl)phenyl]-3,6-diphenylbenzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
4,5-bis[4-(1-methylcarbazol-9-yl)phenyl]-3,6-diphenylbenzene-1,2-dicarbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Mécanisme D'action
The mechanism of action of 4,5-bis[4-(1-methylcarbazol-9-yl)phenyl]-3,6-diphenylbenzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s aromatic rings and nitrile groups allow it to participate in various chemical interactions, such as π-π stacking and hydrogen bonding. These interactions can influence the compound’s reactivity and stability, making it suitable for various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Known for its use in OLEDs and other electronic applications.
4,4’-Bis(3-ethyl-N-carbazolyl)-1,1’-biphenyl: A modified version with different electronic properties.
Uniqueness
4,5-bis[4-(1-methylcarbazol-9-yl)phenyl]-3,6-diphenylbenzene-1,2-dicarbonitrile is unique due to its specific structural features, such as the presence of multiple carbazole and phenyl groups, which contribute to its distinct chemical and physical properties. These features make it particularly suitable for applications in advanced materials and electronic devices .
Propriétés
Formule moléculaire |
C58H38N4 |
|---|---|
Poids moléculaire |
790.9 g/mol |
Nom IUPAC |
4,5-bis[4-(1-methylcarbazol-9-yl)phenyl]-3,6-diphenylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C58H38N4/c1-37-15-13-23-47-45-21-9-11-25-51(45)61(57(37)47)43-31-27-41(28-32-43)55-53(39-17-5-3-6-18-39)49(35-59)50(36-60)54(40-19-7-4-8-20-40)56(55)42-29-33-44(34-30-42)62-52-26-12-10-22-46(52)48-24-14-16-38(2)58(48)62/h3-34H,1-2H3 |
Clé InChI |
RDOSWCZQZDJYSV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=C(C(=C(C(=C5C6=CC=C(C=C6)N7C8=CC=CC=C8C9=CC=CC(=C97)C)C1=CC=CC=C1)C#N)C#N)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[2-{[(6-Aminohexanoyl)oxy]methyl}-2-(hydroxymethyl)butoxy]carbonyl}cyclohexanecarboxylic acid](/img/structure/B13782171.png)


![[9-(2,5-dicarboxyphenyl)-6-(ethylamino)xanthen-3-ylidene]-ethylazanium;N,N-diethylethanamine;chloride](/img/structure/B13782182.png)


![Benzeneacetic acid, alpha-[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]-, monopotassium salt](/img/structure/B13782199.png)


![3-Methyl-5,6,7,8-tetrahydro-4h-thieno[2,3-d]azepine](/img/structure/B13782226.png)


